molecular formula C16H16N6O4 B2797466 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034425-23-3

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2797466
CAS RN: 2034425-23-3
M. Wt: 356.342
InChI Key: YTQMPYAMHUETET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H16N6O4 and its molecular weight is 356.342. The purity is usually 95%.
BenchChem offers high-quality N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

Quinazolinone and triazine derivatives have been widely studied for their synthetic methodologies and potential pharmacological activities. For example, the synthesis of substituted quinazolinone derivatives has been explored for their pharmacological significance, including anti-inflammatory, analgesic, and anti-bacterial activities (Ch. Rajveer et al., 2010; Ch. Rajveer et al., 2010). These studies highlight the versatility of the quinazolinone scaffold in synthesizing compounds with significant biological activities.

Antimicrobial and Anticancer Activities

Compounds derived from quinazolinone and triazine have shown promising antimicrobial and anticancer properties. For instance, new pyridinyl/quinazolinyl derivatives have been synthesized and demonstrated antibacterial activity against various bacterial strains (I. Singh et al., 2010). Furthermore, the synthesis of quinazolinone derivatives linked with piperazine has been reported, along with their in vitro antimicrobial and anticancer activities, highlighting the potential for these structures in drug development (S. Mehta et al., 2019).

Synthesis Techniques

Research on the synthesis of complex molecules incorporating triazine units has provided valuable methodologies for constructing derivatives with potential scientific applications. For example, the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions demonstrates an efficient approach to generating compounds that could serve as intermediates in pharmaceutical synthesis (B. Bandgar & S. Pandit, 2003).

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c1-25-15-19-12(20-16(21-15)26-2)7-17-13(23)8-22-9-18-11-6-4-3-5-10(11)14(22)24/h3-6,9H,7-8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQMPYAMHUETET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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